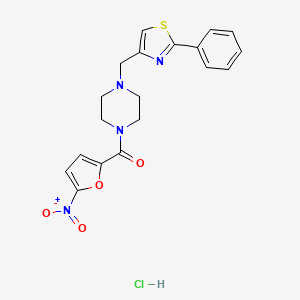

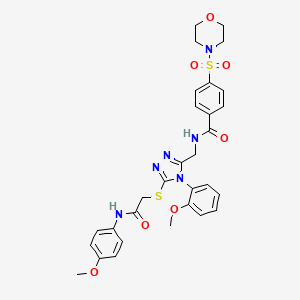

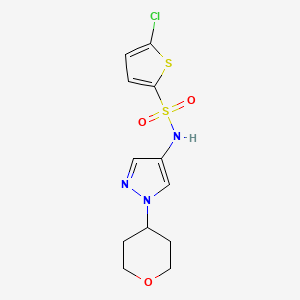

(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Nitrofuran-2-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a compound that has been synthesized and studied for its potential antileishmanial activity . It belongs to the class of nitrofurans, which are compounds containing a furan ring bearing a nitro group .

Synthesis Analysis

The synthesis of this compound involves the use of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with a benzamidine substituent . The structure of the target compounds was confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring bearing a nitro group, which is a characteristic of nitrofurans . The structure also includes a piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole with a benzamidine substituent .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its molecular structure. The charge distribution in the nitrofurans and their nitroso derivatives is concentrated in the Furan-nitro group, which explains the antibacterial properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of a nitro group in the furan ring and a piperazinyl-linked thiadiazole with a benzamidine substituent contribute to its chemical reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds with structural similarities to the specified chemical have been synthesized and assessed for their biological activities. For instance, a series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. These compounds, including variants with substituted moieties on the piperazine ring, demonstrated significant inhibition of bacterial growth, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial and Antioxidant Studies

Another study focused on the synthesis and evaluation of antimicrobial and antioxidant properties of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. These compounds showed varying degrees of antibacterial activity, with one derivative exhibiting the highest antibacterial activity. However, none of the synthesized compounds demonstrated antifungal activity. The antioxidant properties were also assessed, with certain derivatives showing significant free radical scavenging activity. Docking studies supported the biological properties of these synthesized compounds (Rashmi et al., 2014).

Antileishmanial Activity

In the realm of antiparasitic research, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents were synthesized to optimize antileishmanial activity. The structure of these compounds was confirmed through various spectral data, and they were tested in vitro against the promastigote and amastigote forms of Leishmania major. Some derivatives showed promising activity, indicating the potential for further exploration in antileishmanial drug development (Tahghighi et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be type II bacterial topoisomerases such as DNA gyrase and topoisomerase IV . These enzymes are essential for the maintenance of DNA topology by introducing negative supercoils in DNA within transcription and replication processes .

Mode of Action

The compound exerts its action by inhibiting these enzymes, thereby blocking the transcription and the DNA replication, which results in cell death . The selective action of this compound as an antibacterial agent lies behind the differences between prokaryotic and eukaryotic topoisomerases .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacterial cell .

Pharmacokinetics

The influence of the compound against different bacterial species depends on the type of substituents at the N-1 and C-8 positions .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. By blocking the transcription and DNA replication processes, it causes bacterial cell death . This makes it a potent antibacterial agent.

Zukünftige Richtungen

The compound has shown promising results in terms of its antileishmanial activity . Therefore, future research could focus on further optimizing its structure to enhance its biological activity and reduce any potential toxicity. Additionally, more in-depth studies could be conducted to fully understand its mechanism of action and explore its potential use in treating other diseases.

Eigenschaften

IUPAC Name |

(5-nitrofuran-2-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S.ClH/c24-19(16-6-7-17(27-16)23(25)26)22-10-8-21(9-11-22)12-15-13-28-18(20-15)14-4-2-1-3-5-14;/h1-7,13H,8-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMDZPVETYXKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

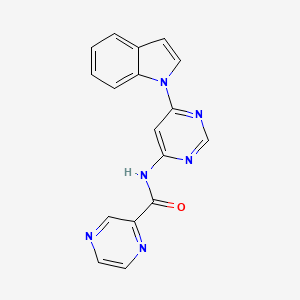

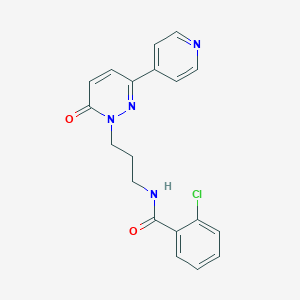

![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)

![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)

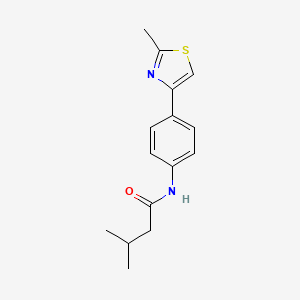

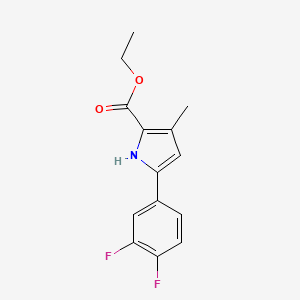

![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)

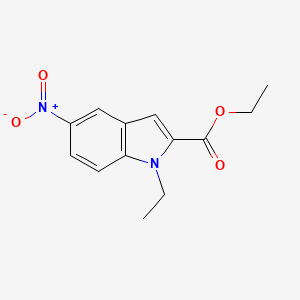

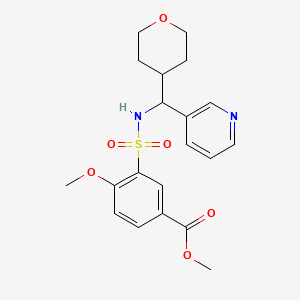

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)